molecular formula C19H20N4O3 B7694265 N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7694265
M. Wt: 352.4 g/mol
InChI Key: DWIMSNVJHNBORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various protein kinases and transcription factors that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis in cancer cells and inhibits tumor growth. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It exhibits potent anti-inflammatory and anti-cancer properties, making it a valuable tool for studying various diseases. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One potential area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in treating other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more water-soluble derivatives of the compound could improve its usefulness in lab experiments.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-ethoxybenzoyl chloride with 3-amino-5-pyridin-2-yl-1,2,4-oxadiazole in the presence of a base such as triethylamine. The resulting product is then subjected to further reactions to form the final compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-25-16-10-4-3-8-14(16)21-17(24)11-7-12-18-22-19(23-26-18)15-9-5-6-13-20-15/h3-6,8-10,13H,2,7,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIMSNVJHNBORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxyphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.